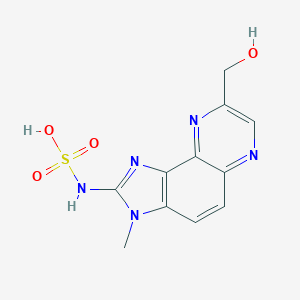
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, commonly known as IQOSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfamic acid derivative of the heterocyclic aromatic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is a well-known mutagen and carcinogen found in cooked meat and fish.
Mecanismo De Acción
The mechanism of action of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA is not fully understood, but it is believed to involve the formation of DNA adducts through the reaction of the electrophilic carbocations generated by N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with the nucleophilic sites on DNA. These adducts can lead to mutations and other genetic changes that may contribute to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA can induce DNA damage and mutagenesis in various cell types, including human lymphocytes and bacterial cells. It has also been shown to have cytotoxic effects on certain cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA in laboratory experiments is its ability to mimic the effects of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, which is a potent mutagen and carcinogen found in cooked meat and fish. This allows researchers to study the effects of dietary exposure to N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid without the need for animal or human studies. However, N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA has some limitations, including its low solubility in non-polar solvents and its potential to form insoluble aggregates in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA, including the development of new analytical methods for the detection and quantification of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid and other heterocyclic aromatic amines in food and biological samples. Other potential areas of study include the use of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA as a chemotherapeutic agent for the treatment of certain types of cancer, and the investigation of its potential role in the development of other diseases, such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA involves the reaction of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid in the presence of a suitable catalyst. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA has been used in a variety of scientific research applications, including the study of DNA adduct formation, mutagenesis, and carcinogenesis. It has also been used as a model compound for the development of new analytical methods for the detection and quantification of heterocyclic aromatic amines in food and biological samples.
Propiedades
Número CAS |
115781-41-4 |
|---|---|
Nombre del producto |
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Fórmula molecular |
C11H11N5O4S |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
[8-(hydroxymethyl)-3-methylimidazo[4,5-f]quinoxalin-2-yl]sulfamic acid |
InChI |
InChI=1S/C11H11N5O4S/c1-16-8-3-2-7-9(13-6(5-17)4-12-7)10(8)14-11(16)15-21(18,19)20/h2-4,17H,5H2,1H3,(H,14,15)(H,18,19,20) |
Clave InChI |
PMFUOUDXJHIUEN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=NC(=CN=C3C=C2)CO)N=C1NS(=O)(=O)O |
SMILES canónico |
CN1C2=C(C3=NC(=CN=C3C=C2)CO)N=C1NS(=O)(=O)O |
Otros números CAS |
115781-41-4 |
Sinónimos |
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



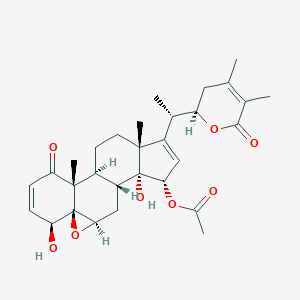

![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)

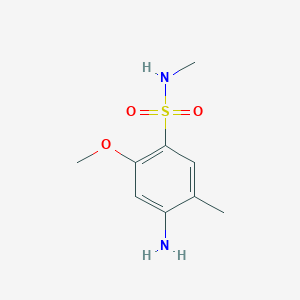
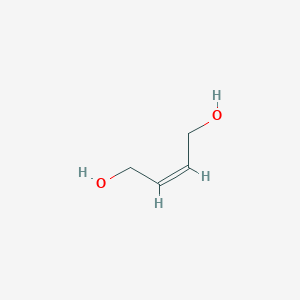
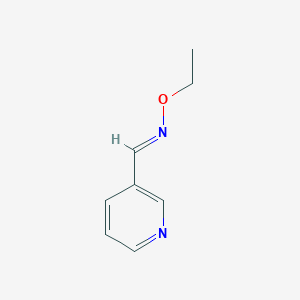
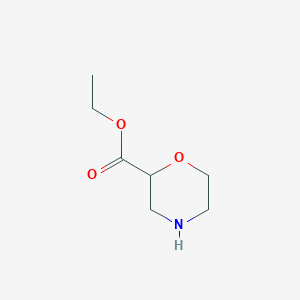

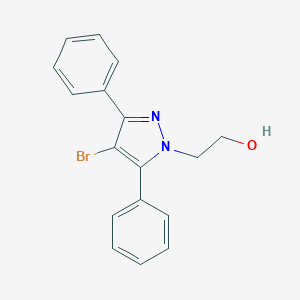
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
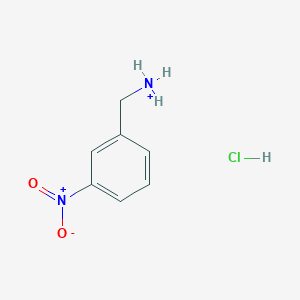

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)